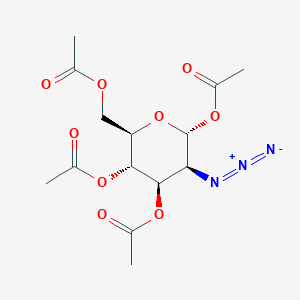
1,3,4,6-Tetra-O-acetil-2-azido-2-desoxi-alfa-D-mannopiranosa
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of four acetyl groups and an azido group attached to the mannopyranose ring. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of glycobiology and carbohydrate chemistry .
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycan structures and functions, as well as in the development of glycan-based probes and sensors.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific glycosylation patterns.
Mecanismo De Acción
Target of Action
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an analog of N-acetylmannosamine (ManNAc) and a building block . It has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .
Mode of Action
This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries , and plays an important role in α-selective glycosylations .
Biochemical Pathways
Once inside the cell, cellular esterases cleave the acetyl groups, and 2-azido-2-deoxy-glucose (2AzGlc) acts as a substrate for biosynthetic enzymes to be incorporated into β-O-GlcNAcylated proteins . It has been already employed as a highly valuable intermediate towards synthesis of heparin-like GAGs , and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .
Pharmacokinetics
It’s known that the compound can be used as a precursor in the synthesis of various biochemicals , suggesting that it may have suitable pharmacokinetic properties for these applications.
Result of Action
The incorporation of this compound into β-O-GlcNAcylated proteins can potentially alter the function of these proteins . It has also been used in the synthesis of fluorescent probes for lysosomal labeling , indicating its potential use in cellular imaging applications.
Análisis Bioquímico
Biochemical Properties
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is known for its role in biochemical reactions, particularly in the synthesis of glycosylated molecules. It interacts with various enzymes and proteins, including glycosyltransferases, which facilitate the transfer of sugar moieties to target molecules. The azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions, making it a versatile reagent in the synthesis of complex carbohydrates and glycoconjugates .
Cellular Effects
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used in the synthesis of fluorescent probes for lysosomal labeling, which helps in studying lysosomal function and dynamics . Additionally, its incorporation into glycosylated molecules can affect cell surface interactions and signaling, impacting processes such as cell adhesion and communication.
Molecular Mechanism
The molecular mechanism of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose involves its interaction with biomolecules through the azido group. This group can form covalent bonds with alkyne-containing molecules via click chemistry, enabling the labeling and tracking of biomolecules in complex biological systems. The compound can also inhibit or activate enzymes by modifying their glycosylation patterns, thereby influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its azido group can be sensitive to light and heat, leading to potential degradation. Long-term studies have shown that it can maintain its activity in vitro and in vivo, although its effects on cellular function may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose in animal models vary with dosage. At low doses, it can effectively participate in biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentrations .
Metabolic Pathways
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosylated molecules. The compound can affect metabolic flux by altering the availability of glycosyl donors and acceptors, thereby impacting overall metabolite levels .
Transport and Distribution
Within cells and tissues, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can participate in biochemical reactions. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the lysosomes, where it exerts its activity. The compound’s localization can affect its function, as it may interact with different biomolecules depending on its subcellular environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose typically involves the acetylation of mannose followed by the introduction of the azido group. One common method includes the following steps:
Acetylation: Mannose is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 1, 3, 4, and 6 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azide reagents .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as thiols or amines.
Glycosylation: Glycosyl donors and acceptors in the presence of a catalyst such as silver triflate.
Major Products
Reduction: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-mannopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Glycosylation: Disaccharides or oligosaccharides with specific glycosidic linkages.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Similar structure but with a different stereochemistry at the anomeric carbon.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-galactopyranose: Similar structure but derived from galactose instead of mannose.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is unique due to its specific stereochemistry and the presence of both acetyl and azido groups. This combination allows for selective reactions and modifications, making it a versatile building block in synthetic chemistry and glycobiology .
Propiedades
IUPAC Name |
[(2R,3S,4R,5S,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-ITGHMWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461456 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68733-20-0 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose in synthetic chemistry?
A1: This compound serves as a crucial building block in carbohydrate chemistry, particularly for synthesizing complex molecules like glycosides. Its significance stems from the presence of the azido group at the C-2 position, which can be easily transformed into various other functional groups, including amines. [] This versatility makes it a valuable precursor for diverse applications in pharmaceutical and materials science.
Q2: How is 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose synthesized efficiently?
A2: Research has demonstrated an improved synthesis route for this compound, achieving significantly higher yields. [, ] This optimized approach involves a three-step process starting from D-glucose and incorporates anhydrous work-up conditions during a critical triflate displacement reaction. This advancement contributes to the accessibility of this important intermediate for research and development purposes.
Q3: Can you provide an example of this compound's application in synthesizing biologically relevant molecules?
A3: 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose plays a key role in synthesizing 5′-O-(2-azido-2-deoxy-α-D-glycosyl)nucleosides, a class of compounds exhibiting antitumor activities. [] It acts as a glycosyl donor in reactions with protected nucleosides, ultimately leading to the desired glycosylated products. Notably, the synthesis specifically yields α-D-mannopyranosyl nucleosides, highlighting the stereoselectivity of this reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide](/img/structure/B1249891.png)



![Piperidine, 1-[(3E)-5-(1,3-benzodioxol-5-yl)-1-oxo-3-pentenyl]-](/img/structure/B1249896.png)



